BenchChemオンラインストアへようこそ!

Valacyclovir hydrochloride hydrate

Aqueous solubility Salt selection Formulation development

This monohydrate hydrochloride form (CAS 521915-75-3) is the precise salt/hydrate used in the reference listed drug VALTREX, with a defined water of hydration (3–6% w/w) ensuring consistent bioavailability (54.5% ± 9.1%) and dissolution performance in wet granulation processes. Substituting anhydrous forms risks batch variability and bioequivalence failure. USP-grade material meets NLT 95.0%–NMT 102.0% assay specifications. Ideal for ANDA development and regulated pharmaceutical manufacturing.

Molecular Formula C13H23ClN6O5
Molecular Weight 378.81 g/mol
CAS No. 521915-75-3
Cat. No. B6595832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValacyclovir hydrochloride hydrate
CAS521915-75-3
Molecular FormulaC13H23ClN6O5
Molecular Weight378.81 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl
InChIInChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1
InChIKeyKNOVZDRKHSHEQN-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valacyclovir Hydrochloride Hydrate (CAS 521915-75-3): Aqueous Solubility-Enhanced Prodrug Salt Form for Antiviral API Sourcing


Valacyclovir hydrochloride hydrate (CAS 521915-75-3), also referred to as valacyclovir hydrochloride monohydrate, is the monohydrochloride salt monohydrate of valacyclovir — the L-valine ester prodrug of the guanine nucleoside analog acyclovir [1]. This compound belongs to the class of nucleoside analog antiviral prodrugs and is supplied as a white to off-white crystalline powder with a molecular weight of 378.81 g/mol and the molecular formula C₁₃H₂₀N₆O₄·HCl·H₂O [1]. The hydrochloride counter-ion substantially increases aqueous solubility compared to the free base form, which directly facilitates its rapid gastrointestinal absorption and subsequent first-pass metabolic conversion to the active antiviral agent acyclovir [1][2].

Why Valacyclovir Hydrochloride Hydrate (CAS 521915-75-3) Cannot Be Interchanged with Anhydrous Forms or Free Base for Solid Oral Formulations


Valacyclovir hydrochloride exists in multiple crystalline forms, including at least two anhydrous forms and three distinct hydrate species (monohydrate, hemihydrate, and sesquihydrate) [1][2]. The monohydrate form corresponding to CAS 521915-75-3 differs measurably from anhydrous forms and alternative hydrates in water content (by weight), thermal behavior, X-ray diffraction pattern, and hygroscopic stability under processing and storage conditions [1][2]. The free base form (CAS 124832-26-4) exhibits substantially lower aqueous solubility than the hydrochloride salt, directly compromising oral bioavailability if substituted in solid oral dosage form development . Furthermore, the monohydrate's specific water of hydration content confers advantages in tablet robustness during wet granulation and compression compared to anhydrous forms that may undergo variable hydration during manufacturing [3]. These physicochemical divergences preclude simple substitution in regulated pharmaceutical manufacturing and analytical workflows.

Quantitative Differentiation of Valacyclovir Hydrochloride Hydrate (CAS 521915-75-3) Versus Free Base and Anhydrous Crystal Forms


Aqueous Solubility of Valacyclovir Hydrochloride Hydrate (174 mg/mL) Versus Free Base Form (≤63 mg/mL)

The hydrochloride salt monohydrate (CAS 521915-75-3) demonstrates maximum aqueous solubility of 174 mg/mL at 25°C, which is approximately 2.8-fold higher than the free base valacyclovir solubility of 63 mg/mL under comparable conditions [1][2]. The protonation of the aliphatic amino group on the L-valine residue and the presence of the chloride counter-ion account for this enhanced aqueous solubility, which is a critical determinant of oral absorption rate and extent [3].

Aqueous solubility Salt selection Formulation development Oral bioavailability

Monohydrate Water Content (3–6% w/w) Provides Distinct Processing Advantage for Robust Tablet Manufacturing Over Anhydrous Forms

Valacyclovir hydrochloride monohydrate (CAS 521915-75-3) contains a defined water of hydration content of approximately 3% to 6% by weight, which has been specifically claimed as advantageous for producing robust tablet formulations in wet granulation processes [1][2]. Anhydrous forms, by contrast, lack this controlled hydration and may exhibit variable moisture uptake during manufacturing, leading to inconsistent compressibility, potential sticking during tableting, and altered dissolution profiles. A robust tablet formulation patent explicitly requires the use of a hydrated form of valacyclovir hydrochloride with water content >3% w/w and particle size <355 μm to ensure manufacturing consistency [1].

Solid-state characterization Pharmaceutical manufacturing Tablet robustness Hydrate stability

Absolute Bioavailability of Acyclovir from Valacyclovir Hydrochloride Hydrate (54.5% ± 9.1%) Versus Oral Acyclovir (12–20%)

Following oral administration of valacyclovir hydrochloride hydrate tablets, the absolute bioavailability of the active metabolite acyclovir reaches 54.5% ± 9.1% (mean ± SD), as determined in 12 healthy volunteers following a 1-gram oral dose of valacyclovir and a 350-mg intravenous acyclovir reference dose [1][2]. In contrast, oral acyclovir administered directly (without the valine ester prodrug moiety) exhibits bioavailability of only 12% to 20% [3]. This represents a 3- to 5-fold improvement in systemic exposure to the active antiviral agent when valacyclovir hydrochloride hydrate is used as the API.

Prodrug bioavailability Pharmacokinetics First-pass metabolism Oral absorption

Food Effect Independence: Acyclovir Bioavailability from Valacyclovir Hydrochloride Hydrate Unaffected by High-Fat Meal (51 g Fat, 873 Kcal)

Acyclovir bioavailability from orally administered valacyclovir hydrochloride hydrate tablets is not altered by concomitant administration with food. When valacyclovir tablets were administered 30 minutes after an 873 Kcal breakfast containing 51 grams of fat, no significant change in acyclovir AUC or Cmax was observed relative to the fasted state [1][2]. This food-effect independence is a key differentiator from certain other oral antiviral prodrugs (e.g., valganciclovir) whose absorption can be significantly modulated by food intake.

Food-effect Pharmacokinetics Formulation robustness Dosing flexibility

Pharmacopeial Assay Specifications: NLT 95.0% and NMT 102.0% (Anhydrous and Solvent-Free Basis) for Valacyclovir Hydrochloride Hydrate

The USP monograph for valacyclovir hydrochloride specifies an assay range of not less than (NLT) 95.0% and not more than (NMT) 102.0% of C₁₃H₂₀N₆O₄·HCl, calculated on the anhydrous and solvent-free basis [1]. This specification applies directly to the hydrochloride salt monohydrate (CAS 521915-75-3) and is distinct from any free base or alternative salt form specifications. The requirement to calculate on an anhydrous basis explicitly accounts for the variable water content of the monohydrate form, ensuring that potency is standardized across batches despite natural variation in hydration state.

USP monograph Assay specification Quality control Regulatory compliance

pH-Dependent Stability: Maximum Stability at pH ≤4 Enables Predictable Formulation Shelf-Life for Valacyclovir Hydrochloride Hydrate

Valacyclovir hydrochloride hydrate exhibits pH-dependent stability, with maximum chemical stability occurring at pH 4 and lower [1]. The drug demonstrates three distinct pKa values — 1.90, 7.47, and 9.43 — which correspond to the protonation states of the purine ring nitrogens and the valine amino group [1][2]. At neutral to alkaline pH, the ester linkage becomes progressively more susceptible to hydrolysis, leading to premature conversion to acyclovir prior to absorption. This pH-sensitivity profile differs from acyclovir itself, which shows greater stability across a broader pH range but at the cost of substantially lower oral bioavailability.

pH stability Formulation development Shelf-life Degradation kinetics

Procurement-Relevant Application Scenarios for Valacyclovir Hydrochloride Hydrate (CAS 521915-75-3)


Generic Solid Oral Dosage Form Development Requiring Robust Wet Granulation Manufacturing

When developing generic valacyclovir tablets via wet granulation processes, the monohydrate form (CAS 521915-75-3) with its defined water of hydration content (3–6% w/w) provides superior processing consistency compared to anhydrous forms [1]. Anhydrous valacyclovir hydrochloride may absorb variable amounts of atmospheric moisture during granulation, leading to batch-to-batch variability in tablet hardness and dissolution profiles. The monohydrate's stable hydration state, combined with its high aqueous solubility (174 mg/mL), ensures predictable compressibility and rapid disintegration in dissolution media [1][2].

Bioequivalence Studies for ANDA Submissions Requiring Reference-Standard Pharmacokinetic Matching

In Abbreviated New Drug Application (ANDA) development, demonstrating bioequivalence to the reference listed drug (RLD) VALTREX requires API with identical salt and hydrate form. The monohydrate hydrochloride (CAS 521915-75-3) is the precise form used in the RLD, with established absolute bioavailability of acyclovir of 54.5% ± 9.1% and food-effect independence [1][2]. Substituting an anhydrous form or alternative hydrate could introduce dissolution differences that potentially fail bioequivalence testing under FDA criteria, increasing development risk and time to market [3].

High-Potency API Procurement Requiring Pharmacopeial-Grade Assay Specifications (NLT 95.0–NMT 102.0%)

Quality control laboratories and pharmaceutical procurement teams sourcing valacyclovir hydrochloride hydrate must verify compliance with the USP monograph assay specification of NLT 95.0% to NMT 102.0% of C₁₃H₂₀N₆O₄·HCl, calculated on an anhydrous and solvent-free basis [1]. This specification accounts for the variable water content inherent to the monohydrate form and ensures that potency is standardized across supplier batches. Sourcing CAS 521915-75-3 from suppliers providing USP/EP/JP grade material with full Certificates of Analysis mitigates the risk of out-of-specification potency and associated regulatory delays.

Formulation Development Requiring Acidic pH Buffer Compatibility and Stability Assessment

Valacyclovir hydrochloride hydrate exhibits maximum chemical stability at pH 4 and lower, with accelerated degradation of the ester linkage occurring at neutral to alkaline pH [1]. Formulation scientists developing oral solutions, suspensions, or compounded preparations must select acidic buffers and packaging to maintain potency throughout the intended shelf-life. This pH-sensitivity profile, combined with the compound's high aqueous solubility (174 mg/mL), dictates specific excipient selection and manufacturing environment controls [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valacyclovir hydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.